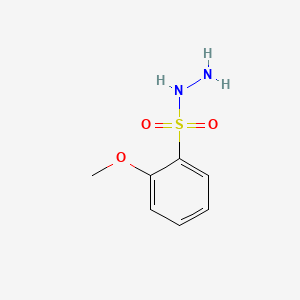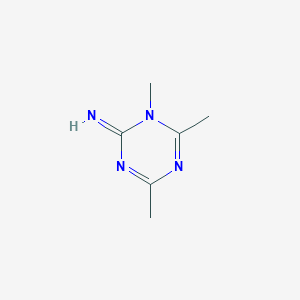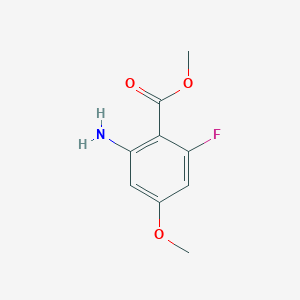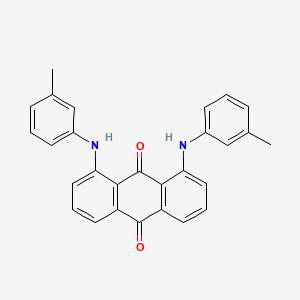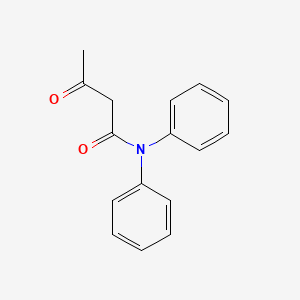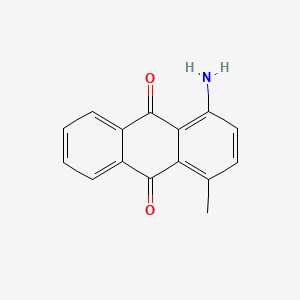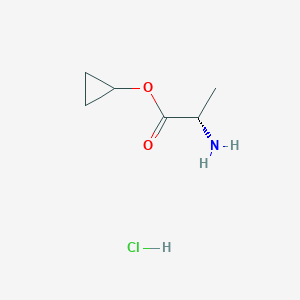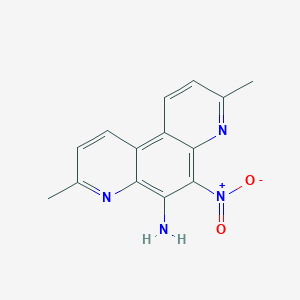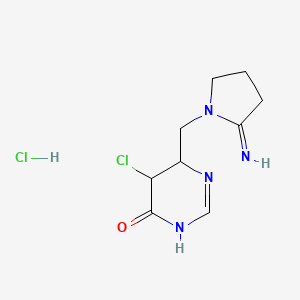![molecular formula C21H15BrN4O2S3 B13129759 N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide CAS No. 62752-11-8](/img/structure/B13129759.png)
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide is a complex organic compound that features a triazine ring substituted with phenylthio groups and a bromobenzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with thiophenol to introduce the phenylthio groups. This is followed by the substitution of the remaining chlorine atom with 4-bromobenzenesulfonamide under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The phenylthio groups can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the phenylthio groups.
Aplicaciones Científicas De Investigación
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthio groups and the triazine ring can form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Bis(phenylthio)-1,3,5-triazine: Lacks the bromobenzenesulfonamide moiety.
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)benzenesulfonamide: Similar structure but without the bromine atom.
Uniqueness
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide is unique due to the presence of both phenylthio groups and a bromobenzenesulfonamide moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Propiedades
Número CAS |
62752-11-8 |
|---|---|
Fórmula molecular |
C21H15BrN4O2S3 |
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzenesulfonamide |
InChI |
InChI=1S/C21H15BrN4O2S3/c22-15-11-13-18(14-12-15)31(27,28)26-19-23-20(29-16-7-3-1-4-8-16)25-21(24-19)30-17-9-5-2-6-10-17/h1-14H,(H,23,24,25,26) |
Clave InChI |
XUKDZGIYCJSNNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



